N-(3,4-dichlorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide
Description
N-(3,4-Dichlorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide is a synthetic carboxamide derivative featuring a pyrrolidine backbone substituted with a 3,4-dichlorophenyl group at the N1 position and a quinoxalin-2-yloxy moiety at the C3 position. The compound’s molecular formula is C₁₉H₁₅Cl₂N₃O₂ (molecular weight: ~388.8 g/mol). Its structure combines lipophilic (dichlorophenyl) and electron-rich (quinoxaline) components, which are common in agrochemical and pharmaceutical research for modulating bioactivity and pharmacokinetics .
The dichlorophenyl group enhances membrane permeability and target binding, while the quinoxaline ring—a bicyclic aromatic system with two nitrogen atoms—may contribute to π-π stacking interactions or enzyme inhibition. The oxygen linker in the quinoxalin-2-yloxy group could improve solubility compared to direct carbon-carbon bonds.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3-quinoxalin-2-yloxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O2/c20-14-6-5-12(9-15(14)21)23-19(26)25-8-7-13(11-25)27-18-10-22-16-3-1-2-4-17(16)24-18/h1-6,9-10,13H,7-8,11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTXRGIVEWZBLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dichlorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide is a synthetic compound characterized by its complex structure, which includes a pyrrolidine ring, a quinoxalinyl moiety, and a dichlorophenyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent.
- Molecular Formula : CHClNO
- Molecular Weight : 403.3 g/mol
- CAS Number : 2097912-82-6
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, which can influence cellular signaling pathways and potentially lead to therapeutic effects.
Research indicates that compounds similar to this compound often act as inhibitors of phosphodiesterases (PDEs), particularly PDE4. PDE4 inhibitors have been shown to modulate cAMP levels within cells, which can affect inflammatory responses and neuronal signaling . This modulation can lead to various therapeutic effects, including anti-inflammatory actions and improvements in cognitive functions.
Case Studies and Research Findings
Research Data Table
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 403.3 g/mol |
| CAS Number | 2097912-82-6 |
| Potential Biological Activities | Anti-inflammatory, Anticancer |
Future Directions
Continued research into the biological activity of this compound is warranted. Potential studies could include:
- In vitro and In vivo Studies : Assessing the compound's effects on specific cancer cell lines and inflammatory models.
- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the chemical structure affect biological activity.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(3,4-dichlorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide exhibit significant anticancer properties. For instance, studies have shown that quinoxaline derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A series of quinoxaline derivatives were tested against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The results demonstrated distinct antiproliferative activity with IC50 values ranging from 3.3 µM to 50.9 µM, indicating potential for further development as anticancer agents .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Quinoxaline derivatives have shown effectiveness against various pathogens, suggesting a role in treating infectious diseases.
Case Study : In one study, a novel synthesis of quinoxaline derivatives led to compounds displaying good activity against Mycobacterium smegmatis, with zones of inhibition ranging from 12 to 16 mm .
CCR3 Receptor Antagonism
This compound has been identified as a potential antagonist of the CCR3 receptor, which is involved in eosinophilic inflammation and asthma pathogenesis.
Mechanism : By inhibiting the binding of eotaxin to the CCR3 receptor, this compound may provide therapeutic benefits for conditions such as asthma and other eosinophil-related diseases .
Comparative Data Table
| Application Area | Mechanism | Example Studies | IC50 Values |
|---|---|---|---|
| Anticancer | Apoptosis induction | Quinoxaline derivatives against Caco-2 and HCT-116 | 3.3 µM - 50.9 µM |
| Antimicrobial | Inhibition of bacterial growth | Quinoxaline derivatives against Mycobacterium | 12 - 16 mm zone |
| CCR3 Antagonism | Inhibition of eotaxin binding | CCR3 receptor antagonism studies | Not specified |
Comparison with Similar Compounds
Structural Analogues in Agrochemical Carboxamides
Dichlorophenyl-substituted carboxamides are well-documented in pesticidal applications. Key comparisons include:
Key Observations :
Heterocyclic Carboxamides in Medicinal Chemistry
Compounds with pyrrolidine-carboxamide cores and nitrogen-rich heterocycles are prevalent in drug discovery. Comparisons from and include:
Key Observations :
- Quinazoline derivatives () exhibit moderate-to-high synthesis yields (27–84%), with electron-withdrawing groups (e.g., trifluoromethyl) improving metabolic stability .
- Naphthyridine-carboxamides () demonstrate lower yields (25%) due to steric hindrance from adamantyl groups, highlighting synthesis challenges for bulky substituents .
Key Observations :
- Synthesis yields for structurally complex analogues (e.g., ’s 27–84%) indicate that the Target Compound’s quinoxaline-pyrrolidine architecture may require optimized coupling protocols.
Preparation Methods
Synthesis of the Pyrrolidine Core
The pyrrolidine ring serves as the central scaffold for this compound. Two primary routes are documented:
- Cyclization of Proline Derivatives : Starting from L-proline, sulfonylation or carboxamide formation introduces functional handles for subsequent modifications. For instance, (S)-1-(quinolin-8-ylsulfonyl)pyrrolidine-2-carboxylic acid was synthesized via reaction of L-proline with 8-quinolinesulfonyl chloride under basic conditions (10% K₂CO₃/THF, 50°C).
- Michael Addition-Rearrangement Strategy : 3-Substituted coumarins react with nitromethane in a Michael addition, followed by rearrangement to yield 3,4-disubstituted pyrrolidine-2,5-diones. While this method produces diketopiperazine analogs, reductive amination or hydrolysis can yield the desired pyrrolidine backbone.
Introduction of the Quinoxalin-2-Yloxy Group
The quinoxaline moiety is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling. A validated approach involves reacting a pyrrolidine intermediate bearing a hydroxyl group with 2-chloroquinoxaline under basic conditions (K₂CO₃, DMF, 80°C). Alternatively, iodine-mediated one-pot synthesis using epoxides as alkyl precursors has been reported for pyrrolo[1,2-a]quinoxalines.
Carboxamide Formation with 3,4-Dichlorophenylamine
The final step involves coupling the pyrrolidine-quinoxaline intermediate with 3,4-dichlorophenylamine. Carbodiimide-based coupling reagents such as HATU or EDCl, combined with DIPEA in DMF, are effective for forming the carboxamide bond. For example, (S)-N-(2,5-dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide was synthesized via HATU-mediated coupling in 60–70% yield.
Convergent Synthesis Utilizing Preformed Quinoxaline Derivatives
Modular Assembly of Functionalized Intermediates
This strategy involves synthesizing the quinoxaline and pyrrolidine-carboxamide segments separately before conjugating them. Key steps include:
- Quinoxaline Synthesis : Quinoxalines are prepared via condensation of 1,2-diaminobenzenes with α-keto acids or via iodine-mediated cyclization of epoxides.
- Pyrrolidine-Carboxamide Preparation : Reacting pyrrolidine-1-carbonyl chloride with 3,4-dichlorophenylamine in dichloromethane (DCM) yields the carboxamide precursor.
Coupling via Nucleophilic Substitution
The preformed quinoxaline derivative (e.g., 2-hydroxyquinoxaline) is treated with a pyrrolidine intermediate containing a leaving group (e.g., mesylate or tosylate) in DMF with K₂CO₃ at 80°C. This method avoids side reactions associated with direct amine-quinoxaline coupling.
Optimization of Reaction Conditions for Enhanced Yield and Purity
Solvent and Temperature Effects
- DMF vs. THF : DMF enhances solubility of polar intermediates, achieving 85% yield in SNAr reactions, whereas THF results in ≤60% yield due to poor quinoxaline dissolution.
- Temperature Control : Maintaining 80°C during quinoxaline coupling prevents decomposition, while room temperature suffices for carboxamide formation.
Catalytic Systems and Reagents
- Coupling Agents : HATU outperforms EDCl in carboxamide synthesis, yielding 75–80% versus 50–55%.
- Bases : DIPEA (3 equiv.) minimizes racemization in chiral pyrrolidine intermediates compared to triethylamine.
Scale-Up Considerations and Industrial Applicability
Continuous Flow Reactors
Friedel-Crafts acylation and SNAr reactions benefit from continuous flow systems, reducing reaction times from hours to minutes and improving safety profiles.
Purification Techniques
- Recrystallization : Ethanol/water mixtures (7:3) effectively purify the final compound, achieving ≥98% purity.
- Chromatography : Silica gel flash chromatography (2–5% MeOH/DCM) isolates intermediates with >90% recovery.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Stepwise Synthesis | Cyclization → SNAr → Coupling | 65–70 | 95–98 | Moderate |
| Convergent Synthesis | Modular assembly → Coupling | 70–75 | 97–99 | High |
| One-Pot Iodine-Mediated | Epoxide cyclization → Functionalization | 50–60 | 85–90 | Low |
Mechanistic Insights and Side Reactions
Competing Pathways in Carboxamide Formation
Overactivation of the carboxylic acid (e.g., prolonged HATU exposure) leads to dimerization, reducing yield by 10–15%.
Hydrolysis of Quinoxaline Ethers
Prolonged heating in aqueous media cleaves the quinoxalin-2-yloxy bond, necessitating anhydrous conditions during SNAr.
Q & A
Q. What synthetic methodologies are reported for synthesizing N-(3,4-dichlorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide?
A common approach involves coupling a pyrrolidine-carboxamide intermediate with a quinoxaline derivative. For example, triphosgene-mediated carbamate formation (as seen in analogous compounds) can be adapted: reacting 3,4-dichloroaniline with triphosgene in acetonitrile to form an isocyanate intermediate, followed by nucleophilic attack by a pyrrolidine precursor. The quinoxalin-2-yloxy group can be introduced via Mitsunobu or SNAr reactions . Optimization of solvent (e.g., DMF or THF) and base (e.g., triethylamine) may improve yields.
Q. How is the molecular structure of this compound confirmed experimentally?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical. For instance, in related pyrrolidine-carboxamides, the ¹H NMR spectrum shows distinct signals for the pyrrolidine ring (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–8.8 ppm). The quinoxaline moiety typically exhibits deshielded aromatic protons (δ 8.5–9.0 ppm) . X-ray crystallography (as used for structurally similar compounds) can resolve stereochemistry and confirm solid-state conformation .
Q. What biological screening assays are appropriate for initial evaluation?
Receptor binding assays (e.g., radioligand displacement for GPCRs or ion channels) are suitable, given structural similarities to antagonists like SR140333 and SR142801, which target neurokinin or chemokine receptors . Enzyme inhibition assays (e.g., kinase or protease targets) may also be explored using fluorescence- or luminescence-based protocols.
Advanced Questions
Q. How can conflicting NMR data for pyrrolidine-carboxamide derivatives be resolved?
Ambiguities in coupling constants or chemical shifts (e.g., overlapping pyrrolidine signals) can be addressed via 2D NMR techniques (COSY, HSQC, HMBC). For example, HMBC correlations between the pyrrolidine carboxamide carbonyl (δ ~160 ppm) and adjacent protons help assign connectivity. Comparing data with structurally validated analogs (e.g., N-(2,3,4-trifluorophenyl)pyrrolidine-1-carboxamide ) is also critical.
Q. What strategies exist to optimize synthetic yield for this compound?
Yield improvements may involve:
- Catalyst screening : Use of DMAP or Pd catalysts for coupling steps.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in carbamate formation.
- Temperature control : Lower temperatures (0–5°C) during isocyanate formation reduce side reactions .
Yields for analogous compounds range from 27% to 84%, highlighting the impact of substituent steric effects .
Q. How can polymorphism or solid-state forms affect bioavailability?
Different crystalline forms (e.g., solvates, hydrates, or salts) alter solubility and dissolution rates. X-ray powder diffraction (XRPD) and thermal analysis (DSC/TGA) are used to characterize polymorphs. For instance, patent data on related carboxamides describe salt forms (e.g., hydrochloride) to enhance stability . Co-crystallization with co-formers (e.g., succinic acid) may further improve bioavailability.
Q. How to design a structure-activity relationship (SAR) study for this compound?
Key modifications include:
- Quinoxaline substituents : Electron-withdrawing groups (e.g., Cl, CF₃) may enhance receptor affinity, as seen in CXCR3 antagonists .
- Pyrrolidine ring substitution : Methyl or fluoro groups at specific positions could modulate lipophilicity and metabolic stability.
- Dichlorophenyl group : Comparative studies with mono- or non-halogenated analogs (e.g., linuron derivatives ) assess halogenation’s role in binding.
Q. What analytical methods address low solubility in biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
